molecular formula C21H32O B14618773 3,17-Dimethylandrosta-3,5-dien-17-ol CAS No. 60397-49-1

3,17-Dimethylandrosta-3,5-dien-17-ol

Cat. No.: B14618773
CAS No.: 60397-49-1
M. Wt: 300.5 g/mol
InChI Key: LUFNYAAJWNEPOT-UHFFFAOYSA-N
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Description

3,17-Dimethylandrosta-3,5-dien-17-ol is a synthetic steroid derivative based on the androstane core structure. Its molecular framework includes a 3,5-diene system and methyl substitutions at positions 3 and 15. Steroidal modifications at C3 and C17 are critical for modulating receptor binding affinity, metabolic stability, and biological activity, particularly in hormonal and anticancer research .

Properties

CAS No.

60397-49-1

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

IUPAC Name

3,10,13,17-tetramethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H32O/c1-14-7-10-19(2)15(13-14)5-6-16-17(19)8-11-20(3)18(16)9-12-21(20,4)22/h5,13,16-18,22H,6-12H2,1-4H3

InChI Key

LUFNYAAJWNEPOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Dimethylandrosta-3,5-dien-17-ol typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to the steroid backbone.

    Cyclization: Formation of the characteristic ring structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,17-Dimethylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3,17-Dimethylandrosta-3,5-dien-17-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 3,17-Dimethylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (C3/C17) Molecular Formula CAS Number Key Biological Activity
3,17-Dimethylandrosta-3,5-dien-17-ol Methyl/Methyl C₂₁H₃₀O Not explicitly listed Hypothesized androgen/estrogen modulation
(17β)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol Methoxy/Propyl C₂₃H₃₆O₂ 94405-99-9 ERβ-selective agonist; IC₅₀ = 69 nM (MCF-7 cells)
3-Ethoxyandrosta-3,5-dien-17β-ol Ethoxy/– C₂₁H₃₂O₂ 26614-48-2 Potential androgen receptor modulator
17α-Methyl-5α-androstan-17β-ol –/Methyl C₂₀H₃₄O 1229-04-5 Androgenic activity; used in doping studies
5-Androstenediol Hydroxyl/Hydroxyl C₁₉H₃₀O₂ 521-17-5 Estrogen precursor; neuroprotective effects
Key Observations:
  • Substituent Effects on Activity :

    • Methoxy and propyl groups in (17β)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol enhance selectivity for estrogen receptor β (ERβ), making it potent in breast cancer research .
    • Methyl groups at C17 (as in 17α-Methyl-5α-androstan-17β-ol) increase metabolic stability and anabolic effects .
    • Hydroxyl groups (e.g., 5-Androstenediol) favor neuroprotection but reduce receptor selectivity compared to alkyl or alkoxy substitutions .
  • In contrast, saturated analogs like 17α-Methyl-5α-androstan-17β-ol exhibit stronger androgenic effects due to rigid conformations .
Anticancer Activity
  • (17β)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol :
    • Demonstrates potent antiproliferative activity in MCF-7 breast cancer cells (IC₅₀ = 69 nM) via ERβ-mediated apoptosis and G2/M cell cycle arrest .
    • Comparative data (Table 1, ):
Concentration (µM) Cell Viability (%)
0 100
10 85
50 60
100 30
  • 3-Ethoxyandrosta-3,5-dien-17β-ol: Limited data suggest moderate activity against hormone-dependent cancers, but ERβ selectivity is lower than methoxy analogs .
Hormonal Modulation
  • This compound (hypothesized) :
    Methyl groups may reduce polarity, enhancing membrane permeability and interaction with intracellular hormone receptors.
  • 5-Androstenediol : Acts as an estrogen precursor, but dual hydroxyl groups limit its therapeutic use due to rapid metabolism .

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